Isopropyl 2-oxoindoline-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(2)16-12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZMSXPZIQRZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Pharmacological Target Engagement of Isopropyl 2 Oxoindoline 5 Carboxylate Analogs
Exploration of Molecular Targets for Indoline-2-one Derivatives
The pharmacological versatility of indoline-2-one derivatives stems from their ability to interact with multiple biological targets, including kinases, enzymes, and receptors. The specific substitutions on the oxindole (B195798) ring dictate the target affinity and selectivity.
Kinase Inhibition Profiles and Specificity
Indoline-2-one derivatives are widely recognized as potent kinase inhibitors, a property leveraged in the development of anticancer therapeutics. nih.govnih.govrmit.edu.vn They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking signal transduction. nih.govwikipedia.org The indolin-2-one core is considered essential for this activity. nih.govnih.gov
Receptor Tyrosine Kinases (RTKs): A primary focus for this class of compounds has been the inhibition of RTKs involved in angiogenesis and tumor cell proliferation. nih.govnih.gov
VEGFRs: Vascular Endothelial Growth Factor Receptors are key targets. The indolin-2-one scaffold is a cornerstone of many VEGFR inhibitors. nih.govrsc.org Sunitinib (B231), a prominent drug based on this structure, is a multi-kinase inhibitor that potently targets VEGFRs. nih.govwikipedia.orgmdpi.com Numerous derivatives have been synthesized that show potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. rsc.orgnih.gov For instance, one derivative, compound 17a , demonstrated an IC50 value of 0.078 µM against VEGFR-2, proving more potent than sunitinib in the same assay. rsc.org Structural modifications, particularly at the C-3 position of the oxindole ring, can fine-tune the selectivity for different RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), Epidermal Growth Factor Receptor (EGFR), and Her-2. nih.govcancertreatmentjournal.com
Other RTKs: The inhibitory profile of these analogs often extends to a panel of RTKs, including PDGFR, c-Kit, Fms-like tyrosine kinase-3 (FLT3), and Colony-Stimulating Factor-1 Receptor (CSF-1R). wikipedia.orgmdpi.comwhiterose.ac.ukfrontiersin.org This multi-targeted profile is a hallmark of many indolin-2-one-based kinase inhibitors. cancertreatmentjournal.commdpi.com
Non-Receptor Tyrosine Kinases:
Bruton's Tyrosine Kinase (BTK): The oxindole scaffold has been successfully utilized to design inhibitors of BTK, a non-receptor tyrosine kinase crucial for B-cell development and activation. whiterose.ac.ukfrontiersin.orgacs.orguff.br Consequently, these inhibitors have therapeutic potential not only in cancer but also in autoimmune diseases. whiterose.ac.uk
Serine/Threonine Kinases:
PIM Kinase: The Pim kinases are a family of serine/threonine kinases implicated in cancer development. rsc.org A series of C3-functionalized oxindoles were designed as potential Pim-1 inhibitors. rsc.org One compound from this series, 4b , exhibited selective and efficient anti-Pim-1 kinase activity with an IC50 of 5 µM. rsc.org
MAPK1: While direct inhibition of MAPK1 (ERK2) is not a primary mechanism, indoline-2-one derivatives significantly modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway downstream of other targets. nih.govresearchgate.net For example, inhibition of Thioredoxin Reductase (TrxR) by certain indolin-2-one compounds leads to the activation of the p38 and JNK MAPK signaling cascades. nih.gov
Table 1: Selected Kinase Inhibition Data for Indoline-2-one Derivatives
| Compound/Derivative Class | Target Kinase | IC50 Value | Source(s) |
|---|---|---|---|
| Compound 17a | VEGFR-2 | 0.078 µM | rsc.org |
| Compound 10g | VEGFR-2 | 0.087 µM | rsc.org |
| Sunitinib | VEGFR-2 | 0.139 µM | rsc.org |
| Compound 20 | VEGFR-2 | 56.74 nM | nih.gov |
| Compound 20 | EGFR | ~100 nM | nih.gov |
| Compound 9 | CDK-2 | 9.39 nM | nih.gov |
| Compound 4b | Pim-1 | 5 µM | rsc.org |
| Carbamate 6e | Aurora B | 16.2 nM | nih.gov |
| Cyclopropylurea 8a | Aurora B | 10.5 nM | nih.gov |
Enzyme Inhibition
Beyond kinases, the indoline-2-one scaffold and its close analogs interact with a variety of other enzymes, demonstrating broad therapeutic potential.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 is an immunosuppressive enzyme and a significant target in cancer immunotherapy. nih.gov Structurally simple C3-substituted oxindoles have been identified as competitive inhibitors of human IDO1, with potent compounds showing IC50 values ranging from 0.19 to 0.62 μM. nih.gov These compounds also exhibit strong selectivity for IDO1 over the related TDO enzyme. nih.gov Spiro-oxindole derivatives have also been reported as effective IDO1 inhibitors, with one analog displaying an IC50 of 7.9 μM. nih.gov
HIV-1 Integrase: Indole-2-carboxylic acid derivatives, which are structurally related to indolin-2-ones, have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs). cancertreatmentjournal.comnih.govacs.org These compounds function by chelating the two catalytic Mg2+ ions within the enzyme's active site. cancertreatmentjournal.comacs.org An optimized derivative, 20a , markedly inhibited integrase with an IC50 value of 0.13 μM. acs.org
PARP-1: Poly(ADP-ribose) polymerase-1 is an enzyme critical for DNA repair. While the simple indolin-2-one core is not a classic PARP-1 inhibitor, more complex related structures like isoindolinones and indolyl-triazole hybrids have been developed as potent inhibitors. nih.govacs.org One novel isoindolinone PARP-1 inhibitor demonstrated single-digit nanomolar potency. nih.gov A synthetic methodology has been successfully applied to create potent spiro-cyclopentene-oxindole PARP1 inhibitors. acs.org
DNA Gyrase: Schiff bases derived from indoline-2,3-dione (isatin) have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with IC50 values in the range of 50–157 μM. nih.govmdpi.com In silico studies suggest that the indole (B1671886) moiety of some analogs may bind to the GyrB subunit of DNA gyrase. researchgate.net
Glutamate Carboxypeptidase II (GCPII): A series of N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been described as GCPII inhibitors, with IC50 values in the 20–50 nanomolar range. nih.gov
No significant direct inhibitory activities have been reported for indoline-2-one derivatives against enzymes such as Acetyl-CoA Carboxylase or InhA in the reviewed literature.
Receptor Modulation
The indoline-2-one framework extends its pharmacological reach to the modulation of key neuronal receptors.
NMDA Receptor: Indole-2-carboxylates have been identified as potent and competitive antagonists of the strychnine-insensitive glycine (B1666218) recognition site associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This modulatory action can influence glutamatergic neurotransmission.
Cannabinoid Receptor 1 (CB1): A class of indole-2-carboxamides has been characterized as allosteric modulators of the CB1 receptor. nih.govacs.org These compounds can enhance the binding of orthosteric agonists while simultaneously acting as functional antagonists of G-protein coupling, a phenomenon known as biased signaling. nih.govacs.org This allows for fine-tuning of the receptor's function. nih.gov
No direct modulatory effects on the GABAA receptor by indoline-2-one derivatives were identified in the surveyed scientific literature.
Cellular and Subcellular Interactions of Indoline-2-one Compounds
The engagement of molecular targets by indoline-2-one derivatives translates into the modulation of critical intracellular signaling cascades and the activation of pathways leading to programmed cell death.
Modulation of Cellular Signaling Pathways
Indoline-2-one compounds can profoundly alter cellular signaling networks that govern inflammation, cell survival, and proliferation.
Akt, MAPKs, and NF-κB Pathways: Certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting key signaling pathways. researchgate.net One such compound, 3-(3-hydroxyphenyl)-indolin-2-one , was shown to strongly suppress the lipopolysaccharide (LPS)-induced phosphorylation of Akt, MAPKs (including JNK, ERK, and p38), and components of the NF-κB pathway, such as p65 and IκBα. researchgate.net The modulation of MAPK signaling is a recurring theme, often occurring downstream of the primary molecular target. nih.govresearchgate.net
Cytokine Pathways: As a consequence of inhibiting pro-inflammatory signaling cascades like NF-κB and MAPKs, these compounds can suppress the production and expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net
Direct modulation of the PI3K/Beclin 1 autophagy pathway has not been reported as a primary mechanism of action for this class of compounds.
Induction of Apoptotic Pathways and DNA Fragmentation
A common outcome of treatment with cytotoxic indoline-2-one derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.govrsc.orgresearchgate.net This is achieved through the coordinated activation of several subcellular events.
Cell Cycle Arrest: Many indolin-2-one analogs cause cancer cells to arrest at specific phases of the cell cycle, typically the G1/S or G2/M transition, preventing cell division and sensitizing them to apoptosis. nih.govrsc.orgresearchgate.netnih.gov An increase in the sub-G1 cell population, which represents cells with fragmented DNA, is a hallmark of apoptosis induction by these compounds. researchgate.netnih.gov
Mitochondrial (Intrinsic) Pathway: The compounds frequently trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential (ΔΨm) and the modulation of Bcl-2 family proteins. nih.govnih.gov Specifically, they can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.govrsc.org This shift promotes the release of cytochrome c from the mitochondria, which in turn leads to the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.govrsc.org The cleavage of PARP by activated caspases is another indicator of apoptosis mediated by these compounds. nih.gov
Interaction with Nucleic Acids
The indole nucleus, a core component of indoline-2-one derivatives, is recognized for its contribution to the incorporation of molecules into DNA. nih.gov Research into the interaction between indolin-2-one derivatives and nucleic acids has demonstrated that these compounds can engage with DNA through various binding modes.
An investigation into novel indolin-2-ones possessing an arylidene motif found that a derivative with an m-aminobenzylidene fragment exhibited moderate binding to DNA. nih.govrsc.org This interaction was confirmed through fluorescence quenching experiments, where the compound competed with known DNA binders, ethidium (B1194527) bromide (EB) and Hoechst, suggesting potential intercalative or groove-binding mechanisms. nih.govrsc.org Spectroscopic analysis of other indole derivatives interacting with calf thymus DNA (ctDNA) has shown changes such as hypochromic and hyperchromic effects, which are indicative of structural alterations upon binding. nih.gov
Further studies have highlighted that the nature of side chains attached to the indoline (B122111) core is crucial for these interactions. The presence of basic side chains, such as thiazolidine (B150603) and imidazolidine (B613845) rings, and free amino groups, appears to be particularly relevant for designing compounds with significant DNA binding capabilities. nih.gov
General Biological Activities of Indoline-2-one Derivatives in Academic Contexts
The indoline-2-one scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. These properties have made them a subject of extensive academic research across various therapeutic areas.
Anti-Inflammatory Mechanisms
Indoline-2-one derivatives have been extensively studied for their potent anti-inflammatory effects, which are mediated through multiple molecular mechanisms. nih.govnih.govdocumentsdelivered.com A primary mechanism involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.
Research has shown that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.comnih.govnih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated high efficacy in suppressing the production and mRNA expression of TNF-α and IL-6 in a concentration-dependent manner. mdpi.comnih.gov The anti-inflammatory action of these compounds is often linked to the downregulation of major signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.govnih.gov
Furthermore, some oxindole derivatives function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces inflammatory prostaglandins (B1171923) and leukotrienes. tandfonline.comnih.govacs.org Compound 4h, an oxindole derivative, showed potent dual inhibitory activity against COX-2 and 5-LOX, highlighting its potential as a broad-spectrum anti-inflammatory agent. tandfonline.com
Table 1: Anti-Inflammatory Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibition of NO, TNF-α, IL-6; Inhibition of Akt, MAPK, NF-κB pathways | Showed the highest anti-inflammatory activity among nineteen 3-substituted derivatives tested. | mdpi.com, nih.gov, nih.gov |
| Oxindole derivative 4h | Dual COX-2/5-LOX inhibition | Exhibited potent dual inhibitory activity with an IC50 of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. | tandfonline.com |
| Amino-linked indole-2-ones | Inhibition of TNF-α, IL-6, COX-2, iNOS expression | Compound 7i exhibited significant protection from LPS-induced septic death in mouse models. | researchgate.net |
| General Indoline Derivatives | Protection against H2O2 cytotoxicity; Inhibition of LPS-induced NO, TNF-α, IL-6 | Several derivatives showed anti-inflammatory activity at picomolar to nanomolar concentrations. | nih.gov |
Antimicrobial Research Perspectives
The indoline-2-one framework is a promising scaffold for the development of new antimicrobial agents. Research has demonstrated the efficacy of its derivatives against a broad spectrum of pathogens, including drug-resistant strains.
Studies have reported significant antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov For example, hybrids of indolin-2-one and nitroimidazole exhibited remarkable antibacterial activities, with MIC values ranging from 0.0625 to 4 μg/mL against several bacterial strains. nih.gov Thiazolo-indolin-2-one derivatives have also shown promising antibacterial activity. nih.gov
In addition to antibacterial effects, many derivatives display notable antifungal activity, particularly against Candida species. nih.govturkjps.org Some indole-triazole derivatives were found to be more effective against C. krusei than the standard drug fluconazole. turkjps.org
The mechanisms of antimicrobial action are varied. Some derivatives act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in microbial folic acid synthesis. nih.govnih.gov For instance, one 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative displayed high selectivity for DHFR inhibition with an IC50 value of 40.71 nM. nih.gov Other mechanisms include the inhibition of quorum sensing, a bacterial communication system involved in biofilm formation and virulence. nih.gov
Table 2: Antimicrobial Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative Class | Target Organism(s) | Mechanism/Key Findings | Reference(s) |
|---|---|---|---|
| Thiazolo-indolin-2-one derivatives | Gram-positive & Gram-negative bacteria | DHFR and quorum sensing inhibition; potent antibiofilm activity against S. aureus and P. aeruginosa. | nih.gov |
| Indolin-2-one/nitroimidazole hybrids | Gram-positive & Gram-negative bacteria | Potent bactericidal activity with MIC values as low as 0.0625 μg/mL. | nih.gov |
| Indole-thiadiazole derivative 2c | Bacillus subtilis | Exhibited high activity with an MIC value of 3.125 µg/mL. | turkjps.org |
| Indole-triazole derivative 3d | MRSA | Demonstrated excellent activity, being more effective than ciprofloxacin. | turkjps.org |
| Arylidene indolin-2-ones | Candida species | Derivatives with 3-aminophenyl or 2-pyridyl groups showed the best antifungal activities. | nih.gov |
Antioxidant Activity Studies
Derivatives of indoline-2-one have been identified as effective antioxidants, capable of combating oxidative stress, which is implicated in numerous pathological conditions. nih.govhilarispublisher.com Their primary mechanism of action is the scavenging of reactive oxygen species (ROS). nih.gov
The antioxidant potential of these compounds has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov Studies have shown that the antioxidant activity of some 3-substituted-2-oxindoles is concentration-dependent. nih.gov For example, derivatives with halogen substitutions at position 5 of the isatin (B1672199) ring exhibited good antioxidant activity at low concentrations (5-100 μg/ml). nih.gov
Furthermore, indoline derivatives have demonstrated significant protective effects against hydrogen peroxide (H2O2)-induced cell death in macrophages. nih.govresearchgate.net The antioxidant capacity is partly attributed to the core heterocyclic system, where the keto-enol tautomerism of the indolone moiety may play a role in initiating free radical scavenging activity. nih.govresearcher.life
Table 3: Antioxidant Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH radical scavenging | Halogen-substituted derivatives showed good antioxidant activity at low concentrations (5-100 µg/ml). | nih.gov |
| Substituted indoline-2-ones | ORAC assay, Superoxide scavenging | Derivatives were found to be effective radical scavengers, suggesting potential to combat oxidative damage. | nih.gov |
| General Indoline Derivatives | H2O2-induced cytotoxicity in RAW264.7 cells | All tested compounds showed significant protective effects against H2O2-induced cell death. | nih.gov, researchgate.net |
| Sulfonamide-based Oxindoles | DPPH radical scavenging | Most tested compounds showed very significant antioxidant activity. | nih.gov |
Antiviral Activity Studies
The indoline-2-one scaffold has served as a basis for the development of compounds with potential antiviral activity against a range of RNA and DNA viruses.
Recent research has identified 2-indolinone-based derivatives that exhibit selective antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.gov Structure-activity relationship studies revealed that halogen substitution on the indole ring enhanced anti-RSV activity, while 1-benzyl and 5-halogen or nitro-substituted compounds were most effective against YFV. nih.gov
In the context of Human Immunodeficiency Virus (HIV), computational studies have explored 3-hydroxy-indolin-2-one derivatives as potential inhibitors of HIV-1 integrase. benthamdirect.com Molecular docking simulations indicated that these compounds could form hydrogen bonding interactions with key residues in the catalytic core domain of the enzyme, similar to known indole-based ligands. benthamdirect.com The study highlighted the importance of specific oxygen and nitrogen atoms in the molecule for these critical interactions. benthamdirect.com
Table 4: Antiviral Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative Class | Target Virus | Proposed Mechanism/Key Findings | Reference(s) |
|---|---|---|---|
| 2-Indolinone-based hydrazinecarbothioamides | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Halogen substitution increased anti-RSV activity; 1-benzyl and 5-halogen/nitro substitution increased anti-YFV activity. | nih.gov |
| 3-Hydroxy-indolin-2-one derivatives | Human Immunodeficiency Virus (HIV-1) | Potential inhibition of HIV-1 integrase through hydrogen bonding with catalytic residues. | benthamdirect.com |
| General Indole-containing compounds | SARS-CoV-2 | The indole scaffold is being investigated as a promising pharmacophore for anti-SARS-CoV-2 agents. | nih.gov |
Neurobiological Activity Research
Indole-based compounds, including indoline-2-one derivatives, are being actively investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comresearchgate.net Their neuroprotective effects are often multifactorial, targeting several pathological pathways. hilarispublisher.com
One key area of research is the development of ligands that can bind to and modulate the aggregation of misfolded proteins, a hallmark of many neurodegenerative disorders. nih.gov A series of 3-(benzylidene)indolin-2-one derivatives were evaluated for their binding to alpha-synuclein (B15492655) (α-syn) fibrils, which are characteristic of synucleinopathies like Parkinson's disease. nih.gov It was found that diene analogs with an N-benzyl group on the indoline nitrogen showed increased binding and selectivity for α-syn over other protein aggregates like beta-amyloid (Aβ) and tau. nih.gov
Other derivatives have been designed as enzyme inhibitors. For example, azaindolin-2-one derivatives have been identified as dual inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β) and tau protein aggregation, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com Additionally, other indole derivatives have shown potent inhibition of cholinesterases and protective effects against NMDA-induced excitotoxicity in neuronal cell lines. mdpi.com
Table 5: Neurobiological Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative Class | Target/Application | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 3-(Benzylidene)indolin-2-one diene analogs | Alpha-synucleinopathies (e.g., Parkinson's Disease) | Binding to α-synuclein fibrils with selectivity over Aβ and tau fibrils. | nih.gov |
| Azaindolin-2-one derivative (E)-2f | Alzheimer's Disease | Dual inhibition of GSK3β (IC50 1.7 µM) and tau aggregation. | mdpi.com |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative | Neurodegeneration | Potent and selective inhibition of butyrylcholinesterase (BChE); protection against NMDA-induced excitotoxicity. | mdpi.com |
| General Indole Derivatives | Neurodegenerative Diseases | Multifunctional effects including antioxidant, anti-inflammatory, and anti-protein aggregation activities. | hilarispublisher.com |
Computational Chemistry and in Silico Approaches in Research on Isopropyl 2 Oxoindoline 5 Carboxylate
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, such as derivatives of Isopropyl 2-oxoindoline-5-carboxylate, and their biological targets, typically proteins.
Research on various 2-oxoindoline derivatives has demonstrated the utility of molecular docking in elucidating key binding modes. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, docking simulations have revealed that the 2-oxoindoline core can form crucial hydrogen bonds with amino acid residues in the ATP-binding domain, such as Cys919 and Glu917. nih.gov The binding orientation identified through docking often aligns well with the results of quantitative structure-activity relationship (QSAR) studies. nih.gov
In another example, molecular docking of N-substituted-2-oxoindoline benzoylhydrazines with the c-MET kinase, another important cancer target, showed that the 2-oxoindoline core fits into a hydrophobic cleft of the enzyme. nih.gov These docking studies guided the synthesis of new derivatives with improved inhibitory activity. nih.gov Similarly, docking studies of oxindole (B195798) derivatives with the urease enzyme have been used to understand the molecular interactions of active compounds within the enzyme's binding site. nih.gov
The predictive power of molecular docking is further enhanced when combined with other computational methods. For example, docking studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against the SARS-CoV-2 main protease and human mast cell tryptase helped identify promising compounds based on their binding affinity and interactions. nih.gov
Table 1: Examples of Molecular Docking Studies on 2-Oxoindoline Derivatives
| Derivative Class | Target Protein | Key Interactions/Findings |
|---|---|---|
| 2-oxoindolin-3-ylidene thiazoles | VEGFR-2 | Hydrogen bonding with Cys919 and Glu917 in the hinge region. nih.gov |
| 3-(benzylidene)indolin-2-ones | CDK2 | Z-diastereomers showed better docking scores than E-diastereomers. researchgate.net |
| α-aminophosphonates with indole-2,3-dione | Tyrosine kinase, Microtubules | Good binding with both enzymes, suggesting dual inhibitory action. nih.gov |
| N-substituted-2-oxoindoline benzoylhydrazines | c-MET | 2-oxoindoline core interacts with a hydrophobic cleft. nih.gov |
| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | SARS-CoV-2 Mpro, Human mast cell tryptase | Identification of top-rated compounds based on binding energy and interactions. nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | E. coli DNA Gyrase, C. albicans lanosterol (B1674476) 14a-demethylase | Elucidation of probable antibacterial and antifungal molecular targets. mdpi.com |
| Spiro[indole-3,4′-pyridine]-2′-thiolates | Pseudomonas aeruginosa PqsR | Binding energy in the range of -5.8 to -8.2 kcal/mol. mdpi.com |
| 3-methylene-2-oxoindoline-5-carboxamides | MEK/ERK pathway | Provided insights for the optimization of pathway regulators. researchgate.net |
Molecular Dynamics Simulations for Binding Mode Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from docking.
In the context of 2-oxoindoline derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding stability. For instance, MD simulations of 2,3-dioxoindoline derivatives complexed with the SARS-CoV-2 main protease (Mpro) demonstrated the stability of these compounds within the binding pocket over a 50 ns simulation time. ijrrjournal.com The simulations highlighted the importance of interactions within specific domains of the protein. ijrrjournal.com
Similarly, MD simulations of a 2-oxoindoline derivative in complex with the "DFG-in" conformation of c-MET kinase helped to visualize the stability of the predicted binding mode over a 500 ns simulation, confirming the key hydrogen bonding interactions. nih.gov The stability of protein-ligand complexes of 1,3-bis substituted-2-isopropylamidines with the cdk2 receptor was also assessed using MD simulations, with analysis of RMSD, RMSF, and hydrogen bonds providing theoretical validation of the complex's stability. rsc.org
Density Functional Theory (DFT) Studies for Electronic and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the electronic properties and reactivity of compounds like this compound and its derivatives.
DFT studies have been applied to oxindole derivatives to evaluate their physicochemical properties, global reactivity features, and intramolecular interactions. nih.gov These calculations can provide insights into the distribution of electron density, which is crucial for understanding how a molecule will interact with its biological target. For example, DFT calculations have been used to compare the charge transfer possibilities of different isomers of 6-chlorooxindole (B1630528) derivatives, revealing that the position of a hydroxyl group can significantly impact the electronic properties of the molecule. nih.gov
Furthermore, DFT has been used to elucidate reaction mechanisms involving 2-oxoindoline derivatives. acs.org By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways. Such studies are valuable for optimizing synthetic routes and for understanding the chemical reactivity of these compounds. rsc.org
In Silico Prediction of Theoretical Compound Characteristics for Research Design
In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These predictive models allow researchers to assess the drug-likeness of a compound and to identify potential liabilities early in the research process, thereby saving time and resources.
For derivatives of the 2-oxoindoline scaffold, various in silico tools have been used to predict their pharmacokinetic and toxicity profiles. For example, the BOILED-Egg model has been used to predict gastrointestinal absorption and blood-brain barrier penetration of oxindole derivatives. nih.gov Such models can help in the design of compounds with improved oral bioavailability.
ADMET prediction studies on oxindole-based hybrids have been performed to assess their drug-likeness, with tools like SwissADME and Deep-PK being used to predict molecular properties. benthamdirect.com These studies often evaluate parameters such as lipophilicity (Log P), water solubility, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govresearchgate.netmdpi.com The prediction of toxicity is also a key component, with models available to estimate potential mutagenicity, carcinogenicity, and organ-specific toxicities like hepatotoxicity. nih.govnih.gov
Table 2: Predicted ADMET Properties of Selected 2-Oxoindoline Derivatives
| Compound Class | Predicted Property | Finding |
|---|---|---|
| 6-chlorooxindole derivatives | Gastrointestinal Absorption | Predicted to have good absorption based on the BOILED-Egg model. nih.gov |
| 6-chlorooxindole derivatives | Blood-Brain Barrier Penetration | Predicted to cross the blood-brain barrier. nih.gov |
| 6-chlorooxindole derivatives | P-glycoprotein Interaction | Predicted to not be a substrate for P-glycoprotein. nih.gov |
| 6-chlorooxindole derivatives | Plasma Protein Binding | Predicted to have high plasma protein binding. nih.gov |
| 6-chlorooxindole derivatives | CYP Inhibition | Predicted to inhibit major CYP450 isoforms. nih.gov |
| 6-chlorooxindole derivatives | Toxicity | Hepatotoxicity was predicted as a potential liability. nih.gov |
| Oxindole-based hybrids | Drug-likeness | Found to adhere to Lipinski's rule of five and Veber's rule. benthamdirect.com |
| Substituted Spirooxindole-Pyrrolines | Caco-2 Permeability | Predicted to have moderate permeability. mdpi.com |
| α-aminophosphonates with indole-2,3-dione | Oral Drug-like Properties | Predicted to have good oral drug-like properties and be non-toxic. nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process known as virtual screening, with the goal of identifying new molecules that possess the desired features and are therefore likely to be active.
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the ligand-binding site of a target protein. mdpi.com Ligand-based virtual screening is particularly useful when the 3D structure of the target protein is unknown. youtube.com
In the context of 2-oxoindoline derivatives, pharmacophore modeling has been used to guide the design of new inhibitors. For example, the design of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives as VEGFR-2 inhibitors was inspired by the pharmacophoric features of the known inhibitor sunitinib (B231). nih.gov The key features often include a heteroaromatic ring for ATP-binding site interactions, a central aryl ring, a hydrogen bond acceptor/donor moiety, and a terminal hydrophobic group. nih.gov
Virtual screening campaigns, both ligand-based and structure-based, have been employed to discover new compounds with the 2-oxoindoline scaffold. biotech-asia.org These methods allow for the rapid and cost-effective screening of millions of compounds to identify a smaller, more manageable set for experimental testing. nih.gov
Advanced Research Methodologies and Analytical Techniques in Studying 2 Oxoindoline 5 Carboxylate Derivatives
In Vitro Assay Development and Implementation
In vitro assays are fundamental in the preliminary assessment and detailed mechanistic investigation of 2-oxoindoline-5-carboxylate derivatives. These assays, conducted in a controlled environment outside of a living organism, provide crucial data on the biological effects of these compounds at the cellular and molecular level.
Cell-based assays are instrumental in elucidating the mechanisms of action of 2-oxoindoline-5-carboxylate derivatives. These assays utilize cultured cells to study the effects of compounds on specific cellular processes.
Enzyme Activity Assays:
Derivatives of the 2-oxoindoline scaffold are frequently evaluated for their potential to inhibit various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. Enzyme activity assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound. For instance, the inhibitory activity of novel 2-sulfanylquinazolin-4(3H)-one derivatives, which share structural similarities with the oxindole (B195798) core, was assessed against a panel of kinases including VEGFR2, EGFR, HER2, and CDK2. The results, expressed as IC50 values, quantify the concentration of the compound required to inhibit 50% of the enzyme's activity mdpi.com.
A common format for these assays is a 10-point dose-dependent screening to determine the IC50 value. The assay conditions are carefully controlled, including the concentration of the enzyme's substrate, such as ATP for kinase assays nih.gov.
Cytokine Production Assays:
To investigate the anti-inflammatory potential of 2-oxoindoline-5-carboxylate derivatives, assays that measure the production of pro-inflammatory cytokines are employed. Macrophage cell lines, such as RAW264.7, are often used for this purpose. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
The inhibitory effect of the test compounds on the production of these inflammatory mediators is then quantified. For example, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were screened for their ability to inhibit LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells nih.gov. The concentration of these cytokines in the cell culture supernatant can be measured using techniques like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for TNF-α and IL-6.
Cellular Signaling Pathway Analysis:
To further understand the mechanism of action, researchers investigate how these compounds affect specific cellular signaling pathways. Techniques like Western blotting can be used to assess the phosphorylation status or expression levels of key proteins within a signaling cascade. For instance, the anti-inflammatory activity of certain compounds has been linked to the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway mdpi.com. By analyzing the levels of phosphorylated forms of proteins like ERK, JNK, and p38, researchers can determine if a compound's activity is mediated through the inhibition of this pathway.
Table 1: Examples of Cell-Based Assays for 2-Oxoindoline Derivatives
| Assay Type | Cell Line | Stimulus | Measured Parameter | Example Compound Class |
| Kinase Inhibition | Various cancer cell lines | - | IC50 values for specific kinases | 2-Sulfanylquinazolin-4(3H)-ones |
| Cytokine Production | RAW264.7 macrophages | LPS | NO, TNF-α, IL-6 levels | Indole-2-formamide derivatives |
| Cellular Signaling | RAW264.7 macrophages | LPS | Phosphorylation of MAPK proteins | Triazolo[4,3-a]quinoxaline-1-carboxamides |
Spectroscopic and Spectrometric Methods for Structural Elucidation in Research
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of newly synthesized 2-oxoindoline-5-carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework. For example, the structure of novel 2-oxoindoline derivatives is routinely confirmed by analyzing the chemical shifts, integration, and coupling patterns in their NMR spectra nih.gov. In some cases, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for more complex structures to establish detailed correlations between protons and carbons dlsu.edu.ph.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information nih.gov.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylate group (-CO₂⁻) in these derivatives gives rise to characteristic strong absorption bands. Specifically, an asymmetric stretching vibration is typically observed in the range of 1650–1540 cm⁻¹, and a symmetric stretching vibration appears between 1450–1360 cm⁻¹ spectroscopyonline.com. The presence of other functional groups, such as the oxindole carbonyl (C=O) and N-H groups, will also produce distinct absorption bands in the IR spectrum.
Table 2: Key Spectroscopic Data for Carboxylate-Containing Compounds
| Technique | Functional Group | Typical Absorption/Signal Range |
| IR Spectroscopy | Carboxylate (asymmetric stretch) | 1650–1540 cm⁻¹ |
| IR Spectroscopy | Carboxylate (symmetric stretch) | 1450–1360 cm⁻¹ |
| ¹H NMR | Aromatic Protons | δ 6.5-8.5 ppm |
| ¹³C NMR | Carbonyl Carbon | δ 160-180 ppm |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Corresponds to the molecular weight |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of 2-oxoindoline-5-carboxylate derivatives.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for both the purification and purity analysis of these compounds. In preparative HPLC, a mixture is separated on a column to isolate the desired compound in high purity mdpi.com. Analytical HPLC is used to determine the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities. A common setup for the analysis of oxindole derivatives involves a C18 reverse-phase column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile liberty.edu. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Flash Column Chromatography:
For larger-scale purification, flash column chromatography is often employed. This technique uses a stationary phase, typically silica gel, and a solvent system of increasing polarity to separate the components of a mixture mdpi.com.
Crystallographic Analysis in Understanding Ligand-Protein Interactions
X-ray crystallography is a high-resolution technique that provides a three-dimensional model of a molecule's structure. It is a powerful tool for unambiguously confirming the structure of a synthesized compound and for studying its interactions with biological macromolecules, such as proteins nih.gov.
By co-crystallizing a 2-oxoindoline-5-carboxylate derivative with its target protein, researchers can obtain a detailed picture of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's activity nih.gov. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The process involves obtaining high-quality crystals of the protein-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal nih.gov.
Future Research Directions and Emerging Trends for Isopropyl 2 Oxoindoline 5 Carboxylate and Indoline 2 One Scaffolds
Design of Novel Multi-Targeting Agents
The paradigm of "one-drug, one-target" is increasingly being challenged by the complexity of multifactorial diseases like cancer. This has led to a growing interest in the design of multi-target agents that can modulate several key biological pathways simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. ekb.egnih.gov The indoline-2-one scaffold is exceptionally well-suited for this approach, as evidenced by the success of multi-kinase inhibitors like Sunitinib (B231), which targets several receptor tyrosine kinases (RTKs). ekb.egekb.egmdpi.com
Future efforts in this area will likely focus on the rational design of Isopropyl 2-oxoindoline-5-carboxylate derivatives that can selectively inhibit a predetermined set of targets implicated in a specific disease. This involves integrating pharmacophores of different inhibitors into a single molecular entity. For instance, researchers are exploring the development of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications, a strategy that could be applied to novel indoline-based compounds. acs.org The design of such multi-target agents requires a deep understanding of the structural biology of the intended targets to achieve the desired polypharmacology.
Table 1: Examples of Multi-Targeting Strategies for Indoline-2-one Scaffolds
| Strategy | Target Combination | Therapeutic Area | Rationale |
|---|---|---|---|
| Multi-Kinase Inhibition | VEGFR, PDGFR, c-KIT | Cancer | Inhibit angiogenesis and tumor cell proliferation. ekb.eg |
| Dual Enzyme Inhibition | 5-LOX, sEH | Inflammation | Block pro-inflammatory pathways while increasing anti-inflammatory eicosanoids. acs.org |
| Hybrid Compounds | Indolin-2-one + Other Pharmacophores | Cancer, Infectious Diseases | Combine mechanisms of action to enhance efficacy and overcome resistance. |
Development of Targeted Chemical Probes
High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. researchgate.netnih.gov A chemical probe is a small molecule with high potency and selectivity for a specific protein target, which can be used to perturb its function in cellular and in vivo models. researchgate.net The indoline-2-one scaffold, with its proven biological activity, serves as an excellent starting point for the development of such probes.
The future in this domain involves the design and synthesis of derivatives of this compound that are highly selective for a single biological target. This will enable researchers to explore the specific roles of individual proteins in health and disease. For example, a highly selective probe for a particular kinase or enzyme could help elucidate its downstream signaling pathways and its potential as a therapeutic target. nih.gov The development of these probes often involves iterative cycles of design, synthesis, and biological testing, coupled with structural biology to understand the molecular basis of their selectivity. These probes should also be accompanied by structurally similar but inactive control compounds to ensure that any observed biological effects are due to the specific inhibition of the intended target. researchgate.neteubopen.org
Advancements in Asymmetric Synthesis for Stereoselective Derivatives
Many biologically active molecules are chiral, and their different enantiomers can have vastly different pharmacological activities and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery. rhhz.net The C3 position of the indoline-2-one ring is a common site for substitution and can be a stereocenter, leading to chiral derivatives with distinct biological properties.
Recent years have seen significant progress in the asymmetric synthesis of indoline (B122111) derivatives. rhhz.netrsc.org Future research will continue to build on these advancements, focusing on the development of novel catalytic methods for the stereoselective synthesis of this compound derivatives. This includes the use of chiral catalysts in reactions such as palladium-catalyzed dicarbofunctionalization of enamides to create quaternary stereocenters. rsc.org The development of robust and scalable asymmetric synthetic routes will be crucial for the production of single-enantiomer drugs, allowing for a more precise understanding of their structure-activity relationships and ultimately leading to safer and more effective medicines. nih.govnih.gov
Table 2: Key Asymmetric Synthesis Strategies for Indoline Scaffolds
| Method | Description | Key Features |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | Reduction of indoles using chiral metal catalysts to produce chiral indolines. | High enantioselectivity. |
| Organocatalysis | Use of small organic molecules as chiral catalysts for reactions like Michael additions. | Metal-free, environmentally friendly. rhhz.net |
| Kinetic Resolution | Separation of a racemic mixture by selectively reacting one enantiomer with a chiral catalyst. | Provides access to enantiomerically enriched starting materials or products. rhhz.net |
| Cascade Reactions | Multi-step reactions that occur in a single pot, often catalyzed by a chiral entity, to build complex polycyclic structures. rsc.org | High atom and step economy. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govwiley-vch.de These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. For the indoline-2-one scaffold, AI and ML can be employed to design novel derivatives of this compound with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Generative models, a type of AI, can propose entirely new molecular structures based on a set of desired properties. nih.gov Furthermore, ML models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.govarxiv.org This in silico screening significantly reduces the time and cost associated with traditional drug discovery. As more high-quality biological data becomes available for indoline-2-one derivatives, the accuracy and predictive power of these models will continue to improve, guiding the design of the next generation of therapeutics. researchgate.netarxiv.org
Exploration of New Biological Pathways and Therapeutic Applications
While the indoline-2-one scaffold is well-established in oncology, particularly as kinase inhibitors, its therapeutic potential extends far beyond cancer. growingscience.com The structural versatility of this scaffold allows it to interact with a wide range of biological targets, opening up possibilities for new therapeutic applications. ekb.eg
Future research will undoubtedly uncover novel biological pathways modulated by derivatives of this compound. This exploration could lead to the development of treatments for a diverse array of diseases, including inflammatory disorders, neurodegenerative diseases, and infectious diseases. mdpi.com For example, indoline-2-one derivatives have been investigated as dopamine (B1211576) D4 receptor ligands, suggesting potential applications in neurological disorders. nih.gov The identification of new protein targets, such as the human caseinolytic protease proteolytic subunit (HsClpP) for cancer treatment, further expands the therapeutic landscape for this versatile scaffold. nih.gov A multidisciplinary approach, combining chemical synthesis, biological screening, and systems biology, will be essential to unlock the full therapeutic potential of the indoline-2-one core structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isopropyl 2-oxoindoline-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with indole-5-carboxylic acid derivatives as precursors (e.g., methyl 5-fluoroindole-2-carboxylate) . Optimize esterification using isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or HCl), monitoring reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and characterize using NMR (¹H/¹³C) and FTIR to confirm ester formation and absence of unreacted starting materials. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency .
Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in spectral data?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELX software for refinement . For conflicting NMR data (e.g., overlapping peaks), use 2D-COSY or HSQC to assign proton and carbon signals unambiguously. Cross-validate with computational methods (DFT calculations) to predict molecular geometry and compare with experimental XRD data .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions, and what experimental protocols ensure reproducibility?
- Methodology : Conduct pH-dependent stability studies by incubating the compound in buffers (pH 1–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) and HPLC. For reactive intermediates (e.g., hydrolysis products), isolate using SPE cartridges and identify via LC-MS. Note that protonation of the oxoindoline nitrogen may occur below pH 6, altering solubility and reactivity .
Q. What strategies can address contradictions in adsorption studies involving this compound on polymer composites?
- Methodology : Perform batch adsorption experiments under controlled conditions (pH, temperature, ionic strength). For inconsistent adsorption capacities, analyze surface charge (zeta potential) and composite porosity (BET analysis). Use Langmuir and Freundlich isotherms to distinguish monolayer vs. multilayer adsorption. If results conflict, verify polymer functionalization (e.g., FTIR for -COOH or -NH₂ groups) and replicate experiments with independent synthesis batches .
Q. How can researchers design experiments to evaluate the compound’s potential as a ligand in coordination chemistry, particularly for transition metals?
- Methodology : Prepare metal complexes (e.g., with Co²⁺ or Cu²⁺) in ethanol/water solutions. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and ESI-MS. For ambiguous stoichiometry, conduct Job’s plot analysis or use molar ratio methods. Compare stability constants (log K) with analogous ligands (e.g., indole-2-carboxylates) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended to resolve discrepancies in biological activity data for derivatives of this compound?
- Methodology : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC₅₀ values across derivatives. For outliers, verify assay conditions (e.g., cell line viability, solvent controls) and repeat experiments. Use principal component analysis (PCA) to identify structural descriptors (e.g., log P, polar surface area) correlating with activity .
Q. How should researchers validate computational models predicting the photophysical properties of this compound?
- Methodology : Compare TD-DFT calculations (e.g., excitation energies) with experimental UV-Vis and fluorescence spectra. Adjust solvent parameters (PCM model) to match experimental conditions. For deviations >10 nm, re-examine basis set choice (e.g., B3LYP/6-311+G(d,p)) or consider excited-state dynamics (e.g., conical intersections) .
Tables for Key Experimental Parameters
| Parameter | Adsorption Study | pH Stability |
|---|---|---|
| Optimal pH | 6.0 (Co²⁺), 8.0 (Cs⁺) | 6.0–9.0 (stable) |
| Equilibrium Time | 150 minutes | 24–72 hours |
| Temperature | 25°C | 25°C |
| Ionic Strength | 0.1 M NaCl | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
